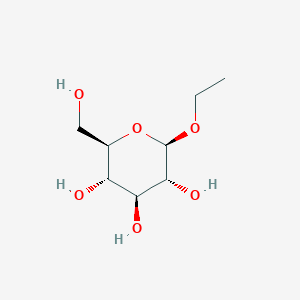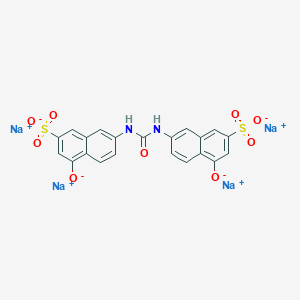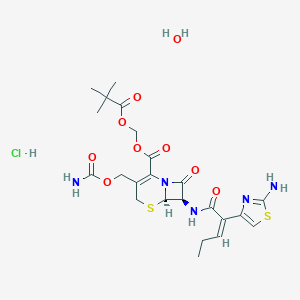
セレブロシド B
概要
説明
セロシドBは、細胞プロセスにおいて重要な役割を果たす脂質の一種である糖脂質の一種です。糖脂質は、セラミド骨格に1つ以上の糖残基が結合したものです。セロシドBは、特にセラミド骨格に単一の糖残基(通常はガラクトース)が含まれています。 これらの化合物は、特に神経系において、細胞構造とシグナル伝達に寄与する細胞膜の必須成分です .
科学的研究の応用
Cerebroside B has a wide range of applications in scientific research:
作用機序
セロシドBは、主に細胞膜における役割を通じて効果を発揮します。それは膜の安定性に寄与し、シグナル伝達プロセスに関与しています。 セロシドBの糖残基は、特定の受容体やタンパク質と相互作用し、細胞応答を調節します . 神経系において、セロシドBは、適切な神経機能に不可欠なミエリン鞘の形成と維持に関与しています .
生化学分析
Biochemical Properties
Cerebroside B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The structure of Cerebroside B is fundamental to its biological roles and functions . It is characterized by a sphingoid base linked to a fatty acid and a single sugar residue . The sphingoid base, typically sphingosine, forms the backbone of Cerebroside B . The fatty acid is esterified to the sphingoid base and plays a crucial role in the hydrophobic characteristics of Cerebroside B . The sugar residue, which is galactose in the case of Cerebroside B, is linked to the sphingoid base via a β-glycosidic bond .
Cellular Effects
Cerebroside B has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Cerebroside B is involved in various cell signaling pathways, impacting several cellular processes . It facilitates cell-cell recognition and adhesion, which is critical for processes such as tissue development and immune response .
Molecular Mechanism
The molecular mechanism of Cerebroside B involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The combination of the sphingoid base and the fatty acid forms a hydrophobic tail that integrates into the lipid bilayer of cell membranes . This structure provides stability to the molecule and plays a crucial role in its functions .
Metabolic Pathways
Cerebroside B is involved in specific metabolic pathways. Both biosynthesis and catabolism of Cerebroside B occur in specific cellular compartments—biosynthesis in the Golgi apparatus and catabolism in lysosomes . Enzymatic deficiencies in Cerebroside B metabolism can lead to serious genetic disorders .
準備方法
合成経路と反応条件
セロシドBを含むセロシドの合成は、一般的にセラミドと糖ヌクレオチドの糖化によって行われます。このプロセスは、通常、ウリジン5-ジホスフェート(UDP)-ガラクトースまたはUDP-グルコースを糖供与体として使用します。 グリコシルトランスフェラーゼ酵素は、糖部分をセラミドに転移させてβ-グリコシド結合を形成する触媒作用を有しています . この反応は、小胞体腔表面または初期ゴルジ膜の細胞質側で起こります .
工業的生産方法
セロシドの工業的生産は、動物組織などの天然源からの抽出と精製によって行われます。 このプロセスには、有機溶媒を用いた脂質抽出と、クロマトグラフィー技術を用いたセロシドの単離と精製が含まれます . バイオテクノロジーの進歩により、微生物発酵と酵素合成によるセロシドの生産が可能になり、より持続可能でスケーラブルなアプローチを提供しています .
化学反応の分析
反応の種類
セロシドBは、以下を含むさまざまな化学反応を起こします。
酸化: セロシドは、セロシドの硫酸化誘導体であるスルファチドを形成する酸化を受けることができます.
加水分解: β-ガラクトシダーゼまたはβ-グルコシダーゼによるセロシドの酵素的加水分解により、セラミドと対応する糖が生成されます.
一般的な試薬と条件
生成される主な生成物
科学研究への応用
セロシドBは、科学研究において幅広い用途があります。
類似化合物との比較
セロシドBは、以下のような他の糖脂質に似ています。
グルコセロシド: 糖残基としてガラクトースではなくグルコースを含んでいます。
スルファチド: ミエリン鞘の安定性にとって重要な、セロシドの硫酸化誘導体です.
特性
IUPAC Name |
(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H77NO9/c1-4-6-8-10-12-13-14-15-16-18-20-24-29-35(45)40(49)42-33(31-50-41-39(48)38(47)37(46)36(30-43)51-41)34(44)28-25-21-23-27-32(3)26-22-19-17-11-9-7-5-2/h25,27-28,33-39,41,43-48H,4-24,26,29-31H2,1-3H3,(H,42,49)/b28-25+,32-27+/t33-,34+,35+,36+,37+,38-,39+,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSQGNFRWZKFMJ-FRJHFHMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H77NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201104435 | |
| Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201104435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88642-46-0 | |
| Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88642-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201104435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















